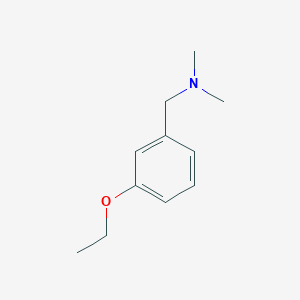

3-Ethoxy-n,n-dimethylbenzenemethanamine

Overview

Description

3-Ethoxy-n,n-dimethylbenzenemethanamine is a chemical compound with the molecular formula C11H17NO . It contains a total of 30 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-n,n-dimethylbenzenemethanamine includes a six-membered aromatic ring, a tertiary aliphatic amine, and an aromatic ether . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications

Synthesis and Characterization

- The compound has been involved in the synthesis of various heterocyclic compounds, including indole and azaindole derivatives. These synthesized compounds have shown potential antiepileptic activity, indicating their utility in medical research and drug development. Studies suggest that specific indole and azaindole derivatives can modulate brain monoamine levels, potentially reducing susceptibility to seizures in rat models (Swathi & Sarangapani, 2017); (Swathi, Rajitha, & Sarangapani, 2020).

Material Science and Polymer Chemistry

- In material science, the compound has contributed to the development of hyperbranched poly(amine-ester), demonstrating the versatility of ethoxy and dimethylamino functional groups in creating materials with low viscosity, good solubility, and excellent thermal stability. This hyperbranched poly(amine-ester) exhibits potential for various applications, including coatings and adhesives, due to its beneficial properties (Z. Hui & Lu Yun-jun, 2007).

Antimicrobial Coatings

- The creation of antimicrobial coatings on cotton fabrics using derivatives related to 3-Ethoxy-n,n-dimethylbenzenemethanamine showcases an innovative approach to enhancing textile properties for medical and consumer use. Such coatings are designed to offer durable bacterial resistance, highlighting the compound's utility in developing functionalized materials for health and safety applications (Guangyan Luo et al., 2017).

Pharmacological Action

- The chemical structure and pharmacological action of aroxyalkylaminoalcohol derivatives, which are closely related to 3-Ethoxy-n,n-dimethylbenzenemethanamine, have been explored. These derivatives exhibit anticonvulsant activity, further emphasizing the compound's relevance in neuroscience and pharmacology research. Structural analyses, including X-ray crystallography, have provided insights into the molecule's geometry and potential interaction mechanisms with biological targets (W. Nitek et al., 2022).

Safety And Hazards

properties

IUPAC Name |

1-(3-ethoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-13-11-7-5-6-10(8-11)9-12(2)3/h5-8H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOKZYKPFIUHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-n,n-dimethylbenzenemethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

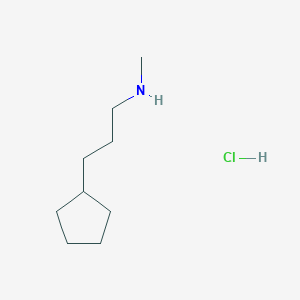

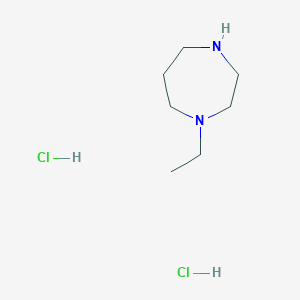

![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)

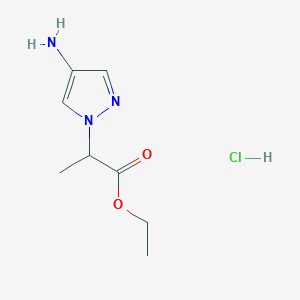

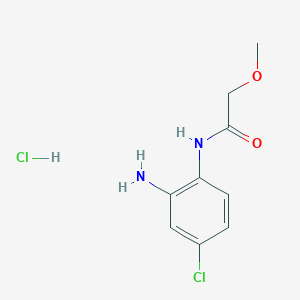

![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)

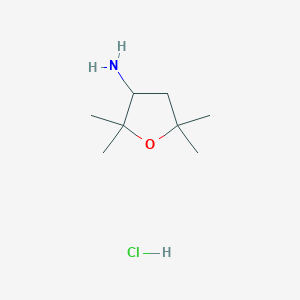

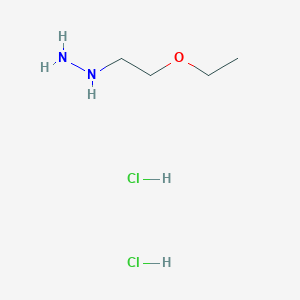

![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)

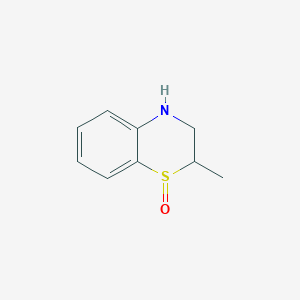

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)